2-(Hexyloxy)ethanol

Description

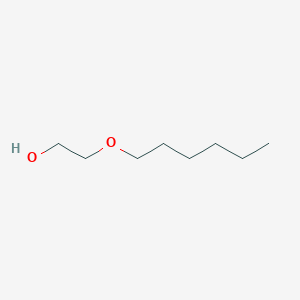

Structure

3D Structure

Propriétés

IUPAC Name |

2-hexoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGSWASWQBLSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31726-34-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-hexyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31726-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026908 | |

| Record name | 2-Hexyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless hygroscopic liquid; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Ethanol, 2-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

208 °C @ 760 MM HG, 208.3 °C | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

195 °F OC, 81.7 °C c.c. | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SLIGHTLY SOL IN WATER; VERY SOL IN ALC & ETHER, Solubility in water: poor | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8894 @ 20 °C/20 °C, Relative density (water = 1): 0.89 | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 [mmHg], 0.05 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 7 | |

| Record name | 2-Hexoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQ | |

CAS No. |

112-25-4, 31726-34-8 | |

| Record name | Glycol monohexyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyloxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P0O8282NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-45.1 °C, -45 °C | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Hexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hexyloxy)ethanol, also known as ethylene glycol monohexyl ether, is a high-boiling, colorless liquid with a mild odor.[1][2][3] It belongs to the family of glycol ethers and is characterized by the presence of both an ether and an alcohol functional group.[3] This dual functionality imparts both hydrophilic and lipophilic properties, making it a versatile solvent in a variety of industrial and commercial applications.[4] Its primary uses include acting as a solvent in specialty printing inks, a coalescing agent in latex paints and cleaners, a coupling agent, and a component in rust removers, adhesives, and surface cleaners.[1][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and a description of its synthesis.

Data Presentation

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H18O2 | [1][4][6] |

| Molecular Weight | 146.23 g/mol | [1][4][6] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Characteristic, mild | [1] |

| Density | 0.888 g/mL at 20 °C | [5][6] |

| 0.8894 g/cm³ at 20 °C | [1] | |

| Boiling Point | 208 °C at 760 mmHg | [1][7] |

| 206.3 °C at 760 mmHg | [1][4] | |

| Melting Point | -42 °C to -45.1 °C | [4][6][7] |

| Flash Point | 81.7 °C to 94 °C (closed cup) | [4][7] |

| 102 °C | [8] | |

| Vapor Pressure | 0.05 mmHg at 25 °C (77 °F) | [1] |

| 10 Pa at 20 °C | [6] | |

| 23 hPa at 20 °C | [4][7] | |

| Refractive Index | 1.431 to 1.438 at 20 °C | [1][6] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Solubility in Water | 9.46 g/L | [1][5][6] |

| Solubility in Organic Solvents | Soluble in alcohol and ether. Miscible with common solvents like ketones, aldehydes, glycols, and aromatic and aliphatic hydrocarbons. | [1][5][6] |

| LogP (Octanol-Water Partition Coefficient) | 1.86 to 1.97 | [1][4][6] |

Chemical Properties and Reactivity

This compound exhibits the typical reactions of alcohols, including esterification, etherification, and oxidation.[1] It is a non-ionic and stable compound under recommended storage conditions.[1] However, it is sensitive to air and may form peroxides upon contact with atmospheric oxygen.[1] For this reason, it is often supplied with an inhibitor such as 2,6-di-tert-butyl-p-cresol.[3] It is incompatible with strong oxidizing agents.

Experimental Protocols

The following are generalized methodologies for determining the key physical properties of liquid compounds such as this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small amount of the liquid sample (a few milliliters) is placed into a small test tube.[9]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[3]

-

The test tube assembly is attached to a thermometer and immersed in a heating bath, typically a Thiele tube filled with mineral oil, ensuring the sample is level with the thermometer bulb.[3][10]

-

The heating bath is gently and uniformly heated.[3]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Heating is discontinued when a steady and rapid stream of bubbles is observed.[3]

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3][10]

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid transitions into a liquid. For a substance like this compound, which is a liquid at room temperature, this would be determined by first freezing the sample.

Methodology:

-

A small, powdered sample of the frozen solid is packed into a capillary tube to a height of a few millimeters.[1]

-

The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an automated detection system.

-

The sample is heated at a controlled rate.[11]

-

A preliminary, rapid heating can be done to determine an approximate melting range.

-

A second, more careful determination is performed with a slower heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[12]

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Density Determination (Gravimetric Method)

Density is the mass of a substance per unit volume.

Methodology:

-

The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured using an analytical balance.[4]

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.[4]

-

The mass of the pycnometer filled with the liquid is measured.[13]

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.[6]

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6][13] The measurement should be performed at a constant, recorded temperature.[4]

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.

Methodology:

-

A sample of the liquid is placed in the test cup of a Pensky-Martens closed-cup tester.[5][8]

-

The cup is heated at a slow, constant rate while the sample is stirred.[5][7]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric igniter) is dipped into the vapor space above the liquid.[5][8]

-

The test is repeated until a "flash" is observed, which is a brief ignition of the vapors inside the cup.[5]

-

The temperature at which the flash occurs is recorded as the flash point.[8]

Synthesis of this compound

This compound is commercially synthesized via the reaction of 1-hexanol with ethylene oxide. This reaction is typically carried out under basic catalysis.

Reaction Scheme:

The synthesis involves the nucleophilic attack of the hexoxide ion (formed by the deprotonation of 1-hexanol by a base) on the epoxide ring of ethylene oxide.

Mandatory Visualization

Caption: Synthesis of this compound from 1-hexanol and ethylene oxide.

Caption: Experimental workflow for boiling point determination.

References

- 1. thinksrs.com [thinksrs.com]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. mt.com [mt.com]

- 5. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 6. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

An In-depth Technical Guide to 2-(Hexyloxy)ethanol (CAS: 112-25-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Hexyloxy)ethanol, a versatile glycol ether. The information is curated to support research, development, and safety protocols, with a focus on its chemical and physical properties, toxicological profile, and experimental procedures.

Chemical Identity and Physicochemical Properties

This compound, also known as ethylene glycol monohexyl ether or hexyl cellosolve, is a colorless liquid with a mild odor.[1] It is characterized by its high boiling point and low volatility, making it a suitable solvent for various applications.[1] It is miscible with many common organic solvents and has limited miscibility with water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H18O2 | [2][3] |

| Molecular Weight | 146.23 g/mol | [1][3] |

| CAS Number | 112-25-4 | [3] |

| Appearance | Colorless liquid | [3][4] |

| Density | 0.888 g/mL at 20 °C | [3] |

| Melting Point | -45.1 °C | [3] |

| Boiling Point | 208 °C at 760 mmHg | [4] |

| Flash Point | 94 °C / 201.2 °F | [4] |

| Vapor Pressure | 10 Pa at 20 °C | [3] |

| Water Solubility | 9.46 g/L | [2][3] |

| logP (Octanol/Water Partition Coefficient) | 1.97 at 25 °C | [3] |

| Refractive Index (n20/D) | 1.431 - 1.438 | [2][3] |

| Autoignition Temperature | 225 °C | [5] |

Spectral Data

Spectroscopic analysis is crucial for the identification and quantification of this compound. Key spectral data are summarized below.

Table 2: Summary of Spectral Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to -OCH₂CH₂OH, -OCH₂CH₂O-, CH₃(CH₂)₄CH₂O-, and CH₃(CH₂)₅- protons. | [6] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | [6][7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and C-O stretching. | [6][8] |

| Mass Spectrometry (MS) | Fragmentation patterns characteristic of ethers and alcohols. The molecular ion peak (M⁺) at m/z 146 may be of low abundance. | [6][9] |

Safety and Toxicology

This compound is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5][10]

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Test Guideline | Reference(s) |

| LD50 (Oral) | 738 mg/kg | Rat (female) | OECD Test Guideline 401 | [5][11] |

| LD50 (Dermal) | 721 mg/kg | Rabbit | [11] | |

| LC50 (Inhalation) | > 85 ppm | Rodents | [11] | |

| Skin Corrosion/Irritation | Causes burns | Rabbit | [5] | |

| Serious Eye Damage/Irritation | Severe eye irritation | Rabbit | OECD Test Guideline 405 | [5] |

The critical health effects for risk assessment are acute toxicity via oral and dermal routes and its corrosive nature.[11] Unlike some other glycol ethers, there is no evidence of respiratory irritation or hemolysis.[11]

Metabolic Pathway

Glycol ethers like this compound are typically metabolized in a two-step process. The parent compound is first oxidized by alcohol dehydrogenase to an aldehyde intermediate. This is followed by further oxidation by aldehyde dehydrogenase to the corresponding alkoxyacetic acid, which is the primary urinary metabolite.[11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of ethylene oxide with 1-hexanol in the presence of a basic catalyst.[1]

Protocol:

-

Reaction Setup: Charge a suitable autoclave with 1-hexanol and a catalytic amount of a base, such as sodium hydroxide.

-

Ethylene Oxide Addition: Seal the autoclave and introduce ethylene oxide at an elevated temperature (typically 150–200°C) and pressure (3–4 MPa).[1]

-

Reaction Monitoring: Monitor the reaction progress by measuring the consumption of ethylene oxide.

-

Purification: After the reaction is complete, cool the mixture and neutralize the catalyst. The crude product is then purified by distillation to isolate this compound.[1] Yields for this process can exceed 80%.[1]

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

-

Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer.[6] Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.[6] Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.[6]

4.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

-

Data Acquisition: Mount the salt plates in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[6]

Toxicological Testing Protocols (General Overview)

The toxicological data for this compound often references standardized OECD test guidelines.

4.3.1 Acute Oral Toxicity (Based on OECD Guideline 401)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Animal Selection: Use healthy, young adult rats of a single sex (females should be nulliparous and non-pregnant).

-

Dose Administration: Administer the test substance by gavage in graduated doses to several groups of animals, with one dose per group.

-

Observation: Observe the animals for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Data Analysis: The LD50 is calculated statistically from the dose-response data.

4.3.2 Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Animal Selection: Use healthy, adult albino rabbits.

-

Test Substance Application: Apply a single dose of the test substance into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after application, and score the lesions of the cornea, iris, and conjunctiva. The observation period may be extended to assess the reversibility of the effects.

Applications

This compound is utilized in a variety of industrial and commercial applications due to its solvent properties.

-

Coatings and Inks: It serves as a high-boiling solvent and coalescing agent in paints, lacquers, and printing inks.[12][3]

-

Cleaners and Degreasers: It is used as a coupling agent and solvent in household and industrial cleaners, rust removers, and surface cleaners.[3]

-

Chemical Intermediate: It is a precursor in the synthesis of other chemical compounds.[12]

-

Adhesives and Sealants: It is used in the formulation of adhesives and sealants.[2]

This guide provides a foundational understanding of this compound for professionals in scientific fields. For detailed safety and handling procedures, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. oecd.org [oecd.org]

- 7. 2-Hexoxyethanol - Wikipedia [en.wikipedia.org]

- 8. This compound | 112-25-4 [chemicalbook.com]

- 9. demarcheiso17025.com [demarcheiso17025.com]

- 10. researchgate.net [researchgate.net]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. ecetoc.org [ecetoc.org]

Synthesis of 2-(Hexyloxy)ethanol from ethylene oxide and 1-hexanol

An In-depth Technical Guide to the Synthesis of 2-(Hexyloxy)ethanol from Ethylene Oxide and 1-Hexanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable glycol ether, through the ring-opening reaction of ethylene oxide with 1-hexanol. The document delves into the underlying reaction mechanisms, explores the critical role of catalysis, presents a detailed experimental protocol, and outlines robust methods for purification and characterization. Emphasizing scientific integrity and safety, this guide is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis. It integrates field-proven insights with authoritative references to explain the causality behind experimental choices, ensuring a trustworthy and reproducible methodology.

Introduction: The Significance of this compound

This compound, also known by trade names such as Hexyl Cellosolve, is a high-boiling point, colorless liquid with a mild, pleasant odor.[1] Its chemical structure, featuring a hexyl ether group and a primary alcohol, imparts an amphiphilic nature, making it an excellent solvent for both hydrophobic and hydrophilic substances.[2] This unique solvency, combined with its slow evaporation rate, makes it a highly versatile compound in numerous industrial and consumer applications, including:

-

Coatings and Inks: It serves as a superior coalescing agent in latex paints and as a solvent in specialty printing inks.[3][4]

-

Cleaners and Degreasers: Its ability to dissolve oils and greases while being miscible with water makes it a key ingredient in industrial and household cleaning formulations.

-

Chemical Synthesis: It is used as a chemical intermediate for the production of other valuable compounds like hexyloxyethyl phosphate.[3]

The synthesis of this compound is a classic example of alcohol ethoxylation, a fundamental reaction in industrial organic chemistry involving the ring-opening of ethylene oxide.[5] This guide focuses on the direct synthesis from 1-hexanol and ethylene oxide, a commercially viable and widely practiced route.[6]

Chemical Principles: The Nucleophilic Ring-Opening of Ethylene Oxide

The core of the synthesis is the nucleophilic attack of 1-hexanol on the three-membered ring of ethylene oxide. Due to significant ring strain, ethylene oxide is highly susceptible to ring-opening reactions.[5] This reaction can be catalyzed by either acids or bases, with each pathway presenting distinct mechanistic features and practical considerations.

Base-Catalyzed Mechanism

The base-catalyzed route is the most common industrial method for producing glycol ethers like this compound.[6][7] It proceeds via a classic SN2 mechanism.

-

Deprotonation: A strong base, typically an alkali metal hydroxide (e.g., NaOH, KOH) or alkoxide, deprotonates the 1-hexanol to form the more nucleophilic hexoxide anion.[8]

-

Nucleophilic Attack: The hexoxide anion performs a backside attack on one of the carbon atoms of the ethylene oxide ring. This attack occurs at the less sterically hindered carbon, which in the case of the symmetrical ethylene oxide, is either carbon.[9]

-

Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming a new alkoxide intermediate.

-

Proton Transfer: The newly formed alkoxide is protonated by a molecule of 1-hexanol, regenerating the hexoxide catalyst and yielding the final product, this compound.

This mechanism is favored for its high selectivity towards the primary alcohol adduct and for minimizing unwanted side reactions when reaction conditions are carefully controlled.

Acid-Catalyzed Mechanism

While less common industrially for this specific synthesis, the acid-catalyzed mechanism offers an alternative pathway.[10]

-

Protonation: An acid catalyst (e.g., H₂SO₄, HClO₄) protonates the oxygen atom of the ethylene oxide ring, making it a better leaving group and activating the ring for nucleophilic attack.[11]

-

Nucleophilic Attack: A molecule of 1-hexanol, acting as a neutral nucleophile, attacks one of the carbons of the protonated epoxide.[12]

-

Deprotonation: The resulting oxonium ion is deprotonated by a base (e.g., water or another molecule of alcohol) to yield the final product and regenerate the acid catalyst.

Acid catalysis generally requires milder temperature conditions than base catalysis.[11] However, it can be less selective, potentially leading to a higher proportion of byproducts, including dimers and trimers from the reaction of the product with more ethylene oxide.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol describes a typical lab-scale synthesis under basic conditions, adapted from established industrial practices.[6] All operations involving ethylene oxide must be conducted within a certified chemical fume hood by trained personnel.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 1-Hexanol | ≥98% purity, anhydrous | Reactant and solvent |

| Ethylene Oxide (EO) | ≥99% purity, lecture bottle with regulator | Reactant |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% purity | Catalyst |

| Hydrochloric Acid (HCl) | 37% aqueous solution | Neutralizing agent |

| Anhydrous MgSO₄ or Na₂SO₄ | Granular | Drying agent |

| High-Pressure Autoclave | Stainless steel, with stirrer, temp/pressure control | Reaction vessel |

| Distillation Apparatus | Standard glassware with vacuum capability | Purification |

| Analytical Balance | ±0.01 g precision | Weighing reagents |

Synthesis Workflow

Detailed Procedure

-

Catalyst Preparation & Reactor Charging: To a dry, 1 L stainless steel autoclave equipped with a mechanical stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves, add 1-hexanol (e.g., 510 g, 5.0 mol). Add sodium hydroxide pellets (e.g., 2.0 g, 0.05 mol, 1 mol% relative to 1-hexanol).

-

Inerting and Heating: Seal the autoclave. Purge the headspace with dry nitrogen three times to remove air and moisture. Begin stirring and heat the reactor contents to the target reaction temperature, typically between 150°C and 180°C.[6]

-

Ethylene Oxide Addition: Once the target temperature is reached, begin introducing gaseous ethylene oxide from the lecture bottle through the gas inlet valve. The addition should be done slowly and carefully to control the exothermic reaction. Maintain the reactor pressure between 0.3 and 0.4 MPa (3-4 bar).[6] A molar ratio of 1-hexanol to ethylene oxide greater than 1:1 (e.g., 5:1 as in some analogous syntheses) is recommended to minimize the formation of higher ethoxylates.[13]

-

Reaction Completion: After all the ethylene oxide has been added, continue to stir the mixture at the reaction temperature. The reaction is considered complete when the pressure inside the reactor ceases to drop, indicating that the ethylene oxide has been consumed.

-

Cooling and Neutralization: Stop heating and allow the reactor to cool to below 50°C. Safely vent any residual pressure. Transfer the crude product to a flask and neutralize the sodium hydroxide catalyst by slowly adding concentrated hydrochloric acid until the solution is pH neutral.

-

Work-up and Purification: The neutralized mixture is then washed with a saturated sodium chloride solution (brine) to remove the resulting salts. Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.

-

Distillation: Purify the crude product by vacuum distillation to isolate this compound from unreacted 1-hexanol and any high-boiling byproducts. The product typically distills at ~208°C at atmospheric pressure.[3]

Product Characterization

Confirming the identity and purity of the synthesized this compound is crucial. A combination of chromatographic and spectroscopic techniques should be employed.

| Parameter | Expected Value / Observation | Method |

| Appearance | Colorless, clear liquid | Visual Inspection |

| Boiling Point | 208.3 °C at 101.3 kPa | Distillation / Ebulliometry |

| Density | ~0.89 g/cm³ at 20°C | Pycnometry / Density Meter |

| Purity | >99% | Gas Chromatography (GC-FID)[14][15] |

| Identity | Molecular Ion (M+) peak not typically observed; characteristic fragments at m/z corresponding to cleavage of the ether bond. | Mass Spectrometry (GC-MS)[16][17] |

| ¹H NMR | Peaks corresponding to hexyl chain protons (CH₃, -(CH₂)₄-), ether-linked methylene protons (-O-CH₂-CH₂- and -O-CH₂-(CH₂)₄-), hydroxyl proton (-OH), and hydroxyl-adjacent methylene (-CH₂-OH). | ¹H Nuclear Magnetic Resonance |

| FT-IR | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a prominent C-O-C ether stretch (~1120 cm⁻¹). | Infrared Spectroscopy |

Safety: A Paramount Consideration

The synthesis of this compound involves significant hazards, primarily due to the use of ethylene oxide (EtO). A thorough understanding and strict adherence to safety protocols are non-negotiable.

Ethylene Oxide Hazards

Ethylene oxide is a highly hazardous substance with multiple risk factors:

-

Flammability: It is extremely flammable and can form explosive mixtures with air.[18] All sources of ignition must be eliminated.[19]

-

Toxicity: EtO is a known human carcinogen and reproductive toxicant.[20] Acute inhalation can cause severe respiratory irritation.[18]

-

Reactivity: It can polymerize explosively, especially in the presence of acids, bases, or high temperatures.[18]

Mandatory Safety Protocols

-

Engineering Controls: All work with ethylene oxide must be performed in a well-maintained chemical fume hood or a glove box to keep exposures as low as possible.[21] The reaction must be conducted in a properly rated high-pressure vessel.

-

Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (butyl rubber or Teflon are recommended), tight-fitting splash goggles, a face shield, and a flame-retardant lab coat.[21]

-

Exposure Limits: The OSHA permissible exposure limit (PEL) for EtO is 1 ppm as an 8-hour time-weighted average (TWA) and a 5 ppm excursion limit over 15 minutes.[20][22] Air monitoring may be required.

-

Emergency Procedures: Ensure an emergency plan is in place. An eyewash station and safety shower must be immediately accessible.[19] In case of a leak, evacuate the area immediately.[19]

Conclusion

The synthesis of this compound from 1-hexanol and ethylene oxide is a well-established and efficient process, heavily reliant on the principles of base-catalyzed epoxide ring-opening. Success in this synthesis demands not only a firm grasp of the chemical mechanism and reaction parameters but also an unwavering commitment to safety, particularly in the handling of ethylene oxide. By carefully controlling the reaction stoichiometry, temperature, and pressure, high yields of pure product can be achieved. The methodologies for purification and characterization outlined in this guide provide a robust framework for validating the outcome of the synthesis, ensuring the final product meets the high standards required for its diverse applications.

References

- 1. 2-Hexoxyethanol - Hazardous Agents | Haz-Map [haz-map.com]

- 2. kkchemindia.com [kkchemindia.com]

- 3. 2-Hexoxyethanol - Wikipedia [en.wikipedia.org]

- 4. Selling this compound 112-25-4 99% in stock suppliers| Tocopharm [tocopharm.com]

- 5. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 6. This compound (31726-34-8) for sale [vulcanchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 10. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN101921180B - Method for synthesizing butyl cellosolve - Google Patents [patents.google.com]

- 14. Analytical Method [keikaventures.com]

- 15. Glycol esters, glycol ethers – Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. Air Monitoring Method – Translation of the German version from 2018 | Publisso [series.publisso.de]

- 16. gcms.cz [gcms.cz]

- 17. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

- 18. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]

- 19. CCOHS: Ethylene Oxide [ccohs.ca]

- 20. osha.gov [osha.gov]

- 21. ehs.unm.edu [ehs.unm.edu]

- 22. Back to Basics: Ethylene Oxide - EHSLeaders [ehsleaders.org]

Ethylene glycol monohexyl ether structural formula and isomers

An In-depth Technical Guide to Ethylene Glycol Monohexyl Ether: Structural Formula, Isomers, and Experimental Protocols

Introduction

Ethylene glycol monohexyl ether, also known by its IUPAC name 2-(hexyloxy)ethanol, is a high-boiling point, colorless liquid with a mild odor. It belongs to the E-series of glycol ethers, a class of solvents known for their excellent solvency characteristics for both water-soluble and water-insoluble substances. Its molecular structure, containing both a hydrophilic hydroxyl group and a lipophilic hexyloxy group, makes it a versatile compound used as a coalescing agent in latex paints and cleaners, a solvent in specialty printing inks, and a chemical intermediate.[1][2] This technical guide provides a comprehensive overview of the structural formula of ethylene glycol monohexyl ether, its isomers, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Structural Formula and Isomerism

The chemical formula for ethylene glycol monohexyl ether is C₈H₁₈O₂.[1][3][4] Its primary and most common isomer is 2-(n-hexyloxy)ethanol.

Linear Formula: CH₃(CH₂)₅OCH₂CH₂OH

SMILES: CCCCCCOCCO[5]

InChI: 1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3[5]

Isomers of C₈H₁₈O₂

The molecular formula C₈H₁₈O₂ encompasses a variety of structural isomers. These can be broadly classified into two main categories: other glycol ethers (positional isomers of the hexyl group) and other compounds with different functional groups, such as octanediols.

1.1.1 Glycol Ether Isomers

These isomers retain the ethylene glycol backbone but feature different isomers of the hexyl group attached via the ether linkage. The primary hexyl group isomers include:

-

2-(n-Hexyloxy)ethanol: The straight-chain isomer (already described).

-

2-((2-Methylpentyl)oxy)ethanol: A branched isomer.

-

2-((3-Methylpentyl)oxy)ethanol: Another branched isomer.

-

2-((4-Methylpentyl)oxy)ethanol (Isohexyloxyethanol): A common branched isomer.

-

2-((2-Ethylbutyl)oxy)ethanol: A branched isomer.

-

2-((2,2-Dimethylbutyl)oxy)ethanol (neohexyloxyethanol): A sterically hindered isomer.

-

2-((2,3-Dimethylbutyl)oxy)ethanol: A branched isomer.

-

2-((3,3-Dimethylbutyl)oxy)ethanol: A branched isomer.

1.1.2 Other Structural Isomers

This category includes isomers with different carbon backbones or functional group arrangements, such as:

-

1-Octoxyethanol: An ether where the ethoxy group is attached to the first carbon of an octane chain.

-

Octane-1,2-diol: An eight-carbon diol with hydroxyl groups on adjacent carbons.

-

Octane-1,8-diol: An eight-carbon diol with hydroxyl groups at the chain ends.

-

Di-n-butyl ether: While an ether, its formula is C₈H₁₈O, so it is not an isomer.

-

Various other branched octanediols.

The following diagram illustrates the logical relationship between the parent molecular formula and its key isomer classes.

References

2-(Hexyloxy)ethanol solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of 2-(Hexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. This information is critical for the effective application of this compound as a solvent in specialty printing inks, a coalescing aid in surface coatings, a coupling agent, and in the formulation of rust removers, adhesives, and surface cleaners.[1][2]

Core Properties of this compound

This compound, also known as ethylene glycol monohexyl ether, is a high-boiling-point, slow-evaporating solvent with a molecular formula of C8H18O2.[3] Its structure, containing both an ether and an alcohol functional group, imparts both hydrophilic and lipophilic characteristics, allowing it to dissolve a wide range of substances.[3][4] This dual nature provides unique cleaning power for the removal of both water-soluble and greasy, water-insoluble soils.[3]

Solubility Data

The solubility of this compound has been characterized in aqueous and organic media. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Class | Solubility/Miscibility | Temperature (°C) |

| Water | Aqueous | 9.46 g/L | Not Specified |

| Alcohols | Organic | Very Soluble / Miscible | Not Specified |

| Ethers | Organic | Very Soluble / Miscible | Not Specified |

| Ketones | Organic | Miscible | Not Specified |

| Aldehydes | Organic | Miscible | Not Specified |

| Glycols | Organic | Miscible | Not Specified |

| Aromatic Hydrocarbons | Organic | Miscible | Not Specified |

| Aliphatic Hydrocarbons | Organic | Miscible | Not Specified |

Data compiled from multiple sources.[1][3][5][6]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. While specific protocols for this compound are not detailed in the available literature, a general methodology for determining the solubility of a liquid in various solvents can be described.

Objective: To quantitatively or qualitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, ethanol, acetone, toluene, hexane)

-

Calibrated glassware (pipettes, burettes, volumetric flasks)

-

Analytical balance

-

Temperature-controlled water bath or shaker

-

Vortex mixer

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), UV-Vis Spectrophotometer)

General Procedure for Quantitative Determination (e.g., in Water):

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated vigorously using a vortex mixer and then placed in a temperature-controlled environment (e.g., a water bath set to 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

The saturated solution is allowed to stand undisturbed to allow any undissolved this compound to separate.

-

A clear aliquot of the supernatant is carefully withdrawn using a pipette, ensuring no undissolved droplets are collected. Filtration through a syringe filter may be necessary.

-

-

Quantification of Dissolved Solute:

-

A known volume of the clear, saturated solution is accurately weighed.

-

The concentration of this compound in the aliquot is determined using a suitable analytical technique. Gas chromatography is a common method for the analysis of glycol ethers.[7][8] A calibration curve is typically generated using standards of known concentrations to quantify the amount of solute in the sample.

-

General Procedure for Qualitative Determination (Miscibility):

-

Visual Evaluation:

-

A simple and common method for determining miscibility is by visual inspection.[9]

-

A known volume of this compound is added to a known volume of the solvent in a clear, sealed container (e.g., a test tube or vial).

-

The mixture is shaken vigorously and then allowed to stand.

-

If the resulting mixture is a single, clear phase with no visible separation or cloudiness, the two liquids are considered miscible. If two distinct layers form, they are immiscible.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a liquid compound like this compound.

Caption: Workflow for the Experimental Determination of Solubility.

References

- 1. This compound | 112-25-4 [chemicalbook.com]

- 2. 2-Hexoxyethanol - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound (31726-34-8) for sale [vulcanchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 112-25-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Method [keikaventures.com]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

Spectroscopic data of 2-(Hexyloxy)ethanol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 2-(Hexyloxy)ethanol

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the spectroscopic characterization of this compound (CAS No. 112-25-4). We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the data, but the scientific rationale behind the spectral features and the methodologies for their acquisition.

Molecular Overview: this compound

This compound is a glycol ether with the chemical formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol .[1][2][3] Its structure, featuring a hexyl alkyl chain and a primary alcohol, imparts amphiphilic properties, making it a versatile solvent and coupling agent. Accurate structural confirmation is the bedrock of its reliable use in any application, a task for which spectroscopic methods are perfectly suited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can assign every proton and carbon to its specific position within the molecular structure.

¹H NMR Spectroscopy

Proton (¹H) NMR provides a detailed map of the hydrogen environments. The electron-withdrawing effect of the two oxygen atoms significantly influences the chemical shifts of adjacent protons, moving them "downfield" to higher ppm values.[4][5]

Data Summary: ¹H NMR of this compound in CDCl₃

| Structural Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Rationale for Assignment |

| a - CH₃ | ~0.90 | Triplet (t) | 3H | Terminal methyl group, least affected by oxygen, split by adjacent CH₂. |

| b - (CH₂)₄ | ~1.25 - 1.60 | Multiplet (m) | 8H | Alkyl chain protons, signals overlap in a complex multiplet. |

| c - O-CH₂-(CH₂)₄-CH₃ | ~3.46 | Triplet (t) | 2H | Protons alpha to the ether oxygen, deshielded and split by adjacent CH₂.[6] |

| d - O-CH₂-CH₂-OH | ~3.55 | Triplet (t) | 2H | Protons on the ethylene glycol unit, adjacent to the ether oxygen. |

| e - CH₂-OH | ~3.72 | Triplet (t) | 2H | Protons alpha to the hydroxyl group, most deshielded CH₂ group. |

| f - OH | Variable | Singlet (s, broad) | 1H | Labile proton, chemical shift is concentration/solvent dependent. |

Expertise & Experience: The Causality Behind Experimental Choices The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar analytes like this compound. It provides excellent solubility without introducing interfering proton signals. A trace amount of tetramethylsilane (TMS) is added as an internal standard, establishing a universal reference point at 0.00 ppm. This ensures that spectra recorded on different instruments can be reliably compared. The protocol is designed to achieve high resolution and a good signal-to-noise ratio, which are critical for accurate integration and multiplicity analysis.

Detailed Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.

-

Instrumentation & Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the CDCl₃ and optimize the magnetic field homogeneity through shimming.

-

Acquisition: Acquire the spectrum using standard parameters: a 30-45 degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for NMR sample analysis.

¹³C NMR Spectroscopy

Carbon (¹³C) NMR provides one signal for each unique carbon atom in the molecule. As with ¹H NMR, carbons closer to oxygen atoms are deshielded and appear at higher chemical shifts.[5][7]

Data Summary: ¹³C NMR of this compound in CDCl₃

| Structural Assignment | Chemical Shift (δ) ppm |

| C1 (CH₃) | 14.1 |

| C2 (CH₂CH₃) | 22.7 |

| C4 (-CH₂CH₂O-) | 25.9 |

| C3 (-CH₂CH₂CH₂O-) | 29.5 |

| C5 (CH₂CH₂O-) | 31.8 |

| C8 (-CH₂OH) | 61.7 |

| C7 (-OCH₂CH₂OH) | 70.8 |

| C6 (-OCH₂(CH₂)₄CH₃) | 71.6 |

| Note: Data sourced from ChemicalBook.[8] |

Trustworthiness: A Self-Validating System The protocol's trustworthiness is built on its internal consistency. The observation of exactly eight distinct signals in the proton-decoupled ¹³C NMR spectrum perfectly matches the eight unique carbon atoms in the this compound structure. This one-to-one correspondence is a primary validation of the compound's identity and purity. Any significant additional peaks would immediately indicate the presence of impurities.

Detailed Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (50-100 mg in 0.7 mL of CDCl₃) to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

-

Instrumentation & Setup: Use a high-field spectrometer with a broadband probe.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Summary: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmed |

| 3600 - 3200 | O-H Stretch | Strong, Broad | Alcohol (-OH)[9] |

| 2950 - 2850 | C-H Stretch | Strong | Alkane (sp³ C-H)[10] |

| ~1120 | C-O Stretch | Strong | Ether (C-O-C)[4][5][11] |

Authoritative Grounding: The assignment of these bands is based on extensive, empirically derived correlation tables that are a cornerstone of organic spectroscopy.[9] The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding, a characteristic feature of alcohols in their neat or concentrated state.[9] The strong C-O stretching band confirms the presence of the ether linkage.[10][11]

Detailed Experimental Protocol: IR Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean. Record a background spectrum in air.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Lower the ATR press to ensure good contact and acquire the sample spectrum. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance plot.

-

Analysis: Identify the key absorption bands and assign them to their corresponding functional groups using established correlation tables.

Workflow for IR Spectroscopy

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

For this compound (MW = 146.23), the molecular ion peak (M⁺) is expected at an m/z of 146. However, for alcohols and ethers, the M⁺ peak is often weak or entirely absent due to the ease of fragmentation.[12][13] The most common fragmentation pathway is α-cleavage, where the bond adjacent to an oxygen atom breaks.[7][13][14]

Data Summary: Key Fragments in the EI Mass Spectrum

| Mass-to-Charge (m/z) | Proposed Fragment Structure | Fragmentation Pathway |

| 146 | [C₈H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 101 | [M - C₂H₅O]⁺ or [CH₃(CH₂)₅O]⁺ | Cleavage of the O-CH₂CH₂OH bond |

| 87 | [M - C₄H₉]⁺ or [C₄H₉O₂]⁺ | Cleavage within the hexyl chain |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 45 | [CH₂CH₂OH]⁺ | α-cleavage at the ether oxygen |

| Note: Fragmentation data interpreted from NIST Mass Spectrum data for this compound.[2] |

Detailed Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a minute quantity of the neat liquid sample into the ion source, often via a heated direct insertion probe or as the effluent from a Gas Chromatography (GC) column.

-

Ionization: In the ion source, the vaporized molecules are bombarded by a high-energy electron beam (~70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the M⁺ to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The population of positively charged ions is accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z.

Logical Fragmentation Pathways

Caption: Major fragmentation pathways for this compound in EI-MS.

Conclusion

The synergistic use of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. NMR spectroscopy delivers a precise map of the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the defining alcohol and ether functional groups, and mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. This comprehensive dataset forms a reliable analytical foundation for any research, development, or quality control application involving this compound.

References

- 1. Ethanol, 2-(hexyloxy)- [webbook.nist.gov]

- 2. Ethanol, 2-(hexyloxy)- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. readchemistry.com [readchemistry.com]

- 8. This compound(112-25-4) 13C NMR [m.chemicalbook.com]

- 9. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. fiveable.me [fiveable.me]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. scribd.com [scribd.com]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

An In-Depth Technical Guide on the Boiling Point and Vapor Pressure of 2-(Hexyloxy)ethanol

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of 2-(Hexyloxy)ethanol, targeted towards researchers, scientists, and drug development professionals. This document collates available data, outlines relevant experimental methodologies, and presents a visualization of a key chemical process.

Introduction to this compound

This compound, also known as ethylene glycol monohexyl ether or hexyl cellosolve, is a high-boiling, colorless liquid with a mild, sweet odor. Its chemical structure, featuring both a hydrophilic ethylene glycol moiety and a lipophilic hexyl group, makes it a versatile solvent with applications as a coalescing agent in latex paints and cleaners, a coupling agent, and in specialty printing inks.[1]

Physicochemical Properties: Boiling Point and Vapor Pressure

The boiling point and vapor pressure are critical physical properties that influence the application and handling of this compound. A summary of reported values is presented below.

Table 1: Boiling Point and Vapor Pressure of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 208 °C | 760 mmHg | [2] |

| 206.3 °C | 760 mmHg | [3] | |

| 205 °C | Not Specified | [4] | |

| 98-99 °C | 0.15 mmHg | [1] | |

| Vapor Pressure | 0.051 mmHg | Not Specified | [5] |

| 23 hPa | 20 °C | [3] | |

| 10 Pa | 20 °C | [1][6] | |

| 7 Pa | 20 °C | [4] | |

| 0.1 hPa | 22.9 °C | [7] | |

| < 0.1 mmHg | 20 °C |

Experimental Determination Protocols

Accurate determination of boiling point and vapor pressure is essential for the proper application and safety of chemical compounds. The following sections describe generalized experimental protocols for these measurements, applicable to glycol ethers like this compound.

3.1. Determination of Boiling Point by Distillation

This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: A distillation setup including a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

The this compound sample is placed in the round-bottom flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The sample is gradually heated.[8]

-

As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.

-

The boiling point is recorded as the stable temperature at which a steady rolling boil is observed and there is a constant condensation of vapor in the condenser.[8][9]

-

-

Corrections: The observed boiling point may need to be corrected for atmospheric pressure if it deviates from standard pressure (760 mmHg).

3.2. Determination of Vapor Pressure by the Static Method

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.

-

Apparatus: A thermostated vessel equipped with a pressure transducer and a system for degassing the sample.

-

Procedure:

-

A small amount of the this compound sample is introduced into the vessel.

-

The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This can be achieved through multiple freeze-pump-thaw cycles.

-

The vessel is brought to the desired temperature and allowed to reach thermal equilibrium.

-

The pressure inside the vessel, which is the vapor pressure of the sample at that temperature, is measured using the pressure transducer.

-

Measurements are repeated at different temperatures to obtain the vapor pressure curve.

-

Synthesis of this compound

This compound is commercially synthesized through the reaction of 1-hexanol with ethylene oxide. A generalized workflow for this process is depicted below.

Caption: A workflow diagram illustrating the synthesis of this compound.

References

- 1. This compound | 112-25-4 [chemicalbook.com]

- 2. CAS RN 112-25-4 | Fisher Scientific [fishersci.ca]

- 3. This compound (31726-34-8) for sale [vulcanchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Hexoxyethanol - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 112-25-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Boiling points of the propylene glycol + glycerol system at 1 atmosphere pressure: 188.6–292 °C without and with added water or nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Mechanism of Action of Coalescing Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of coalescing agents, crucial additives in the formulation of latex paints and other coatings. The document details the fundamental principles of film formation, the role of coalescing agents in this process, and the experimental methodologies used to evaluate their performance. Quantitative data on the efficacy of various coalescing agents are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying concepts.

Introduction to Film Formation and Coalescence

The transformation of a liquid latex dispersion into a solid, continuous film is a complex process known as film formation. This process is fundamental to the protective and aesthetic properties of coatings. In water-borne latex systems, discrete polymer particles are dispersed in an aqueous medium. As the water evaporates, these particles are forced into close proximity. For a durable and coherent film to form, these particles must fuse together in a process called coalescence.[1][2]

The ability of polymer particles to coalesce is largely dependent on their glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, deformable state. If the application temperature is below the Tg of the polymer particles, they will remain as discrete spheres, resulting in a brittle and discontinuous film.[3] This is where coalescing agents play a pivotal role.

Mechanism of Action of Coalescing Agents

Coalescing agents, also known as film-forming aids, are high-boiling point solvents that act as temporary plasticizers for the polymer particles in a latex dispersion.[4] Their primary function is to lower the minimum film formation temperature (MFFT), which is the lowest temperature at which a latex will form a continuous film.[5][6] By reducing the MFFT, coalescing agents enable the formation of a coherent film at ambient application temperatures, even when the Tg of the polymer is significantly higher.[7]

The mechanism of action can be broken down into the following key stages:

-

Partitioning and Diffusion: Coalescing agents are typically partially water-soluble, allowing them to be distributed between the aqueous phase and the polymer particles.[8] Due to their organic nature, they have a higher affinity for the polymer and preferentially diffuse into the polymer particles.[9] The efficiency of a coalescing agent is influenced by its water solubility; lower water solubility generally leads to better partitioning into the polymer phase.[8]

-

Plasticization and Softening: Once inside the polymer particles, the coalescing agent molecules position themselves between the polymer chains, increasing the free volume and reducing the intermolecular forces. This plasticizing effect lowers the Tg of the polymer, making the particles softer and more deformable.[4]

-

Particle Deformation and Film Formation: As water evaporates and the softened polymer particles are packed together, capillary forces and interfacial tension promote their deformation and fusion. The reduced hardness of the particles allows them to overcome the repulsive forces and merge into a continuous, uniform film.[7][8]

-

Evaporation and Final Film Properties: After the film has formed, the coalescing agent, being volatile, slowly evaporates from the film.[4] This allows the polymer to regain its original high Tg, resulting in a hard and durable coating. The evaporation rate of the coalescing agent is a critical property; it must be slow enough to allow for complete coalescence but fast enough to not permanently plasticize the film, which could lead to issues like tackiness and dirt pickup.[8]

Signaling Pathway of Coalescence

The following diagram illustrates the key stages of latex film formation facilitated by a coalescing agent.

Quantitative Performance Data of Coalescing Agents